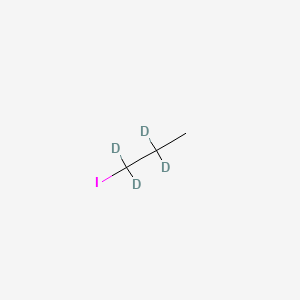
1-Iodopropane-1,1,2,2-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Iodopropane-1,1,2,2-d4 is a deuterated derivative of 1-Iodopropane, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
準備方法
1-Iodopropane-1,1,2,2-d4 can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 1-propanol-1,1,2,2-d4 with iodine and red phosphorus. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: Industrially, the compound can be produced by the halogenation of deuterated propane using iodine in the presence of a catalyst. This method ensures high yield and purity of the final product.
化学反応の分析
1-Iodopropane-1,1,2,2-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. For example, reacting with sodium hydroxide can produce 1-propanol-1,1,2,2-d4.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form propene-1,1,2,2-d4.
Oxidation and Reduction: While less common, it can be oxidized to form corresponding alcohols or reduced to form alkanes.
科学的研究の応用
1-Iodopropane-1,1,2,2-d4 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in isotope labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It serves as a precursor in the synthesis of deuterated pharmaceuticals, which can have improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystal displays and other advanced materials.
作用機序
The mechanism of action of 1-Iodopropane-1,1,2,2-d4 involves its ability to participate in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. This allows the compound to undergo nucleophilic substitution and elimination reactions efficiently. The deuterium atoms provide stability and can be used to study reaction mechanisms and kinetics.
類似化合物との比較
1-Iodopropane-1,1,2,2-d4 can be compared with other similar compounds such as:
1-Iodopropane: The non-deuterated version, which has similar reactivity but lacks the isotopic labeling properties.
1-Bromopropane-1,1,2,2-d4: Another deuterated halogenated compound, which has different reactivity due to the presence of bromine instead of iodine.
1-Chloropropane-1,1,2,2-d4: Similar to this compound but with chlorine, which affects its reactivity and applications.
This compound stands out due to its unique combination of isotopic labeling and the reactivity of the iodine atom, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C3H7I |
|---|---|
分子量 |
174.02 g/mol |
IUPAC名 |
1,1,2,2-tetradeuterio-1-iodopropane |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2,3D2 |
InChIキー |
PVWOIHVRPOBWPI-RRVWJQJTSA-N |
異性体SMILES |
[2H]C([2H])(C)C([2H])([2H])I |
正規SMILES |
CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


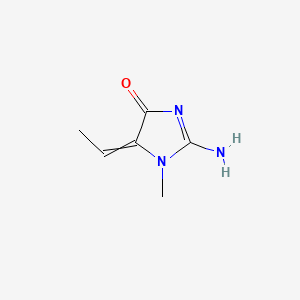
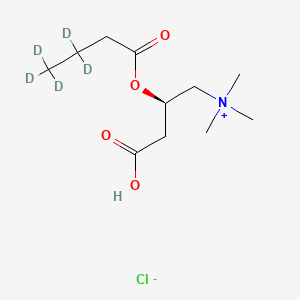
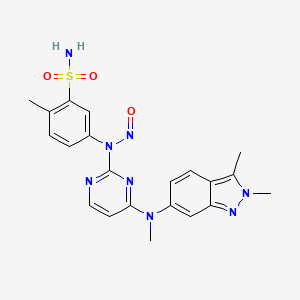
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
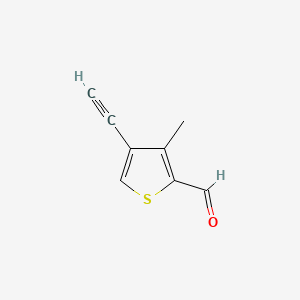
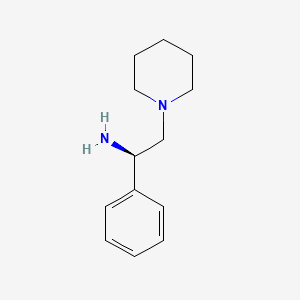
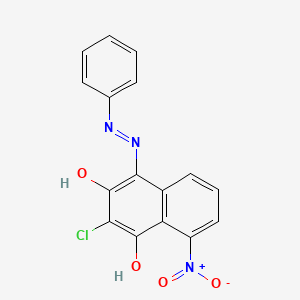
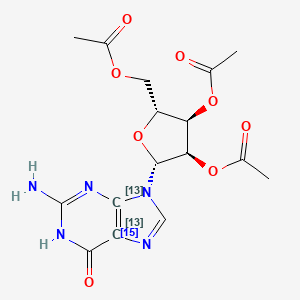
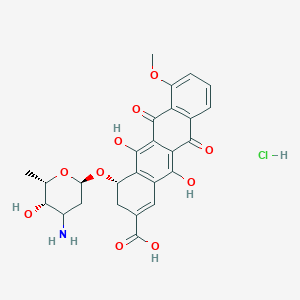
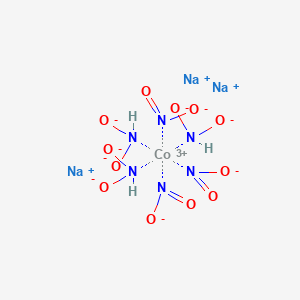
![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
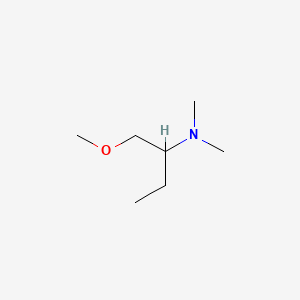
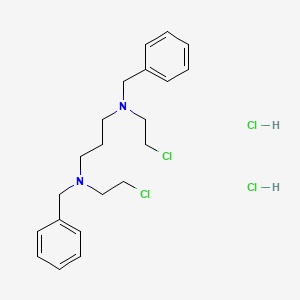
![2-Bromo-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13837509.png)
